b-Oxo-2-pyridinepropanoic acid benzyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-Oxo-2-pyridinepropanoic acid benzyl ester typically involves the reaction of 2-pyridinepropanoic acid with benzyl alcohol in the presence of a dehydrating agent . One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of benzyl esters under mild conditions . The reaction is usually carried out in an organic solvent such as toluene or trifluoro-toluene, and the product is purified by crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
b-Oxo-2-pyridinepropanoic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
b-Oxo-2-pyridinepropanoic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of b-Oxo-2-pyridinepropanoic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinepropanoic acid: Similar structure but lacks the benzyl ester group.
Benzyl benzoate: Contains a benzyl ester group but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains a pyridine ring but with a carboxylic acid group instead of a propanoic acid chain.
Uniqueness
b-Oxo-2-pyridinepropanoic acid benzyl ester is unique due to its combination of a pyridine ring and a benzyl ester group, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
benzyl 3-oxo-3-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(13-8-4-5-9-16-13)10-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUOFESAXUJSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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